Product packaging for 6-imino-3-methyl-7H-purin-2-amine(Cat. No.:)

6-imino-3-methyl-7H-purin-2-amine

Katalognummer: B11919799
Molekulargewicht: 164.17 g/mol
InChI-Schlüssel: QPSZUZITXFUFGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-imino-3-methyl-7H-purin-2-amine is a synthetic purine derivative with the molecular formula C9H14N6 and a molecular weight of 206.25 g/mol . Purines are nitrogenous heterocyclic compounds comprising fused pyrimidine and imidazole rings, serving as fundamental scaffolds in nucleic acids and numerous biological cofactors . This compound is characterized by a 6-imino group and a methyl substitution at the 3-position of the purine core. While specific biological data for this exact molecule is limited in the public domain, purine analogues are extensively investigated in medicinal chemistry due to their broad bioactivity . Research on closely related 6-aminopurine and 7-deazapurine analogues indicates high potential for application in infectious disease research, particularly as antikinetoplastid agents . Kinetoplastid parasites, responsible for neglected tropical diseases like Chagas disease and leishmaniasis, lack the ability to synthesize purines de novo and are therefore critically dependent on salvage pathways, making them highly vulnerable to subversive purine substrates . The structural features of this compound make it a valuable intermediate for further chemical exploration, including alkylation, amination, and condensation reactions, to develop novel bioactive molecules . This product is intended for research purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N6 B11919799 6-imino-3-methyl-7H-purin-2-amine

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H8N6

Molekulargewicht

164.17 g/mol

IUPAC-Name

6-imino-3-methyl-7H-purin-2-amine

InChI

InChI=1S/C6H8N6/c1-12-5-3(9-2-10-5)4(7)11-6(12)8/h2H,1H3,(H,9,10)(H3,7,8,11)

InChI-Schlüssel

QPSZUZITXFUFGD-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=N)N=C1N)NC=N2

Herkunft des Produkts

United States

Advanced Structural Analysis and Tautomerism Theory of 6 Imino 3 Methyl 7h Purin 2 Amine

Nomenclature and Systematic Classification within Purine (B94841) Chemistry

The systematic name "6-imino-3-methyl-7H-purin-2-amine" precisely defines the molecular architecture based on IUPAC conventions. libretexts.orglibretexts.org The name can be deconstructed as follows:

Purine: The core of the molecule is a purine, a heterocyclic aromatic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.org

7H-purin: This indicates that in the imidazole portion of the purine ring, the single hydrogen atom is attached to the nitrogen at position 7 (N7). This distinguishes it from other major tautomers like the 9H-purine. wikipedia.orgnih.gov

2-amine: An amino group (-NH₂) is attached to the carbon at position 2 (C2) of the purine ring.

6-imino: An imino group (=NH) is attached to the carbon at position 6 (C6). This exocyclic double bond is a key feature, distinguishing it from the more common adenine (B156593) (which has a 6-amino group) or guanine (B1146940) (which has a 6-oxo group).

3-methyl: A methyl group (-CH₃) is attached to the nitrogen at position 3 (N3) of the pyrimidine ring.

Based on this structure, this compound is classified as a substituted purine. It is a derivative of 2-aminopurine (B61359), featuring specific modifications (an N3-methyl group and a C6-imino group) that significantly influence its electronic structure and potential chemical behavior.

Theoretical Considerations of Purine Ring System Tautomerism

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical feature of purine chemistry. ias.ac.innih.gov The purine ring contains four nitrogen atoms, allowing for prototropic tautomerism where a proton can migrate between these nitrogens (N1, N3, N7, N9), leading to different tautomeric forms. wikipedia.orgnih.gov The relative stability of these tautomers is crucial for their biological function and is influenced by substitution, solvent effects, and electronic properties. researchgate.netnih.gov

For purines with an exocyclic nitrogen at position 6, such as adenine (6-aminopurine), amino-imino tautomerism is a key consideration. blogspot.com The molecule can exist in a stable amino form (-NH₂) or a less stable imino form (=NH). blogspot.comacs.org Under typical physiological conditions, the amino tautomer is overwhelmingly predominant for canonical bases like adenine. blogspot.com However, the tautomeric equilibrium can be shifted by environmental factors, such as the polarity of the solvent. ias.ac.inresearchgate.net The compound this compound is explicitly named in its imino form, suggesting that this particular combination of substituents may stabilize this otherwise rare tautomeric state.

Substituents on the purine ring have a profound effect on tautomeric stability.

Imino Substitution: The presence of a C6-imino group, as opposed to an amino group, alters the hydrogen bonding capabilities and the electronic distribution within the pyrimidine ring of the purine structure. This change is fundamental to the molecule's character.

Methylation: The addition of a methyl group can lock a nitrogen atom into a specific state, preventing it from participating in proton migration and thereby stabilizing certain tautomeric forms. nih.gov Comprehensive theoretical studies have shown that methylation at different sites can favor different tautomers. nih.gov Specifically, methylation at the N3 position, as in this compound, is known to influence electrophilic attack and tautomeric preferences. researchgate.net This substitution forces a particular electronic configuration and can sterically and electronically favor the N7-H tautomer over the N9-H tautomer.

The combined effect of the N3-methyl group and the C6-imino group likely creates a unique electronic environment that stabilizes the 7H-imino tautomer relative to other possible forms.

Quantum chemical calculations are powerful tools for predicting the relative stability of different tautomers. nih.govnih.gov Methods such as Density Functional Theory (DFT) are used to calculate the energies of various isomeric forms in the gas phase and in different solvents. mdpi.comacs.org

For unsubstituted purine and its common derivatives like adenine, computational studies consistently show that the 9H tautomer is the most stable in the gas phase, followed by the 7H tautomer. nih.govnih.gov However, this order can be altered by substituents and solvent effects. nih.govmdpi.com An increase in solvent polarity generally reduces the energy difference between the most and least stable tautomers. mdpi.com The introduction of substituents with strong electronic effects can even change the preferred tautomer. nih.govnih.gov

Table 1: General Tautomeric Stability of Purines and Influencing Factors
TautomerGeneral Stability Order (Gas Phase)Influence of SubstituentsInfluence of Solvent
9H-PurineMost StableGenerally remains the most stable form for many derivatives. nih.govOften remains the most stable, but the energy gap with other tautomers narrows. mdpi.com
7H-PurineSecond Most StableCan become more stable depending on the substituent; for example, in 8-aminopurine, the 7H tautomer becomes more stable than the 9H in water. nih.govStabilized by polar solvents relative to the 9H tautomer. acs.org
3H-PurineLess StableSubstitution at C2 can lead to lower stability of the 3H tautomer. nih.govGenerally remains less stable.
1H-PurineLeast StableHighly destabilized compared to 9H and 7H forms. nih.govSignificantly stabilized by solvation, though it rarely becomes the most preferred form. mdpi.com

For this compound, the explicit naming as a 7H tautomer combined with the N3-methylation suggests a significant deviation from the general stability order, a hypothesis that would require specific computational analysis to confirm.

Conformational Analysis and Flexibility of the Purine Nucleus

The fused purine ring system is inherently rigid and planar due to its aromatic character. blogspot.com This planarity is a crucial aspect of its structure. Flexibility in purine-containing biomolecules, such as nucleosides and nucleotides, typically arises from rotation around the glycosidic bond connecting the purine to the sugar and the conformational puckering of the sugar itself. nih.govacs.org

Isomeric and Derivative Classification Relevant to Research Investigation

The chemical space around this compound includes various isomers and related derivatives that are important for comparative studies.

Tautomeric Isomers: The most direct isomer is its amino tautomer, 2,6-diamino-3-methyl-7H-purine . Another key set of tautomers would be the N9H forms, such as 6-imino-3-methyl-9H-purin-2-amine .

Positional Isomers: These isomers would have the methyl group attached to different atoms. Examples include 6-imino-1-methyl-7H-purin-2-amine , 6-imino-7-methyl-purin-2-amine , or 6-imino-9-methyl-purin-2-amine . Each of these would exhibit a distinct tautomeric equilibrium and chemical properties.

In research, comparing the properties of a specific compound to its isomers and related derivatives helps to elucidate structure-activity relationships. The table below lists some related purine derivatives found in chemical databases, which helps to classify this compound within the broader family of modified purines.

Theoretical and Computational Investigations of 6 Imino 3 Methyl 7h Purin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has become a standard tool in computational chemistry for its balance of accuracy and computational cost. For a molecule like 6-imino-3-methyl-7H-purin-2-amine, DFT would be employed to determine its optimized geometry, electronic properties, and reactivity.

A typical DFT study on this purine (B94841) derivative would involve selecting a suitable functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-311++G(d,p)) to accurately model the electron density. These calculations can yield crucial data points such as total energy, bond lengths, and bond angles, which can be compared with experimental data if available. For instance, in a study on 2,6-diaminopurine, a related molecule, DFT calculations were used to determine the ground state geometrical parameters.

Property Typical DFT Output
Optimized GeometryBond lengths (Å), Bond angles (°), Dihedral angles (°)
Total EnergyHartrees or eV
Dipole MomentDebye
Global Reactivity DescriptorsChemical Hardness, Chemical Potential, Electrophilicity Index

Molecular Orbital Analysis and Charge Distribution

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule, thereby predicting how it might interact with other molecules. NBO analysis also provides insights into hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water).

For this compound, an MD simulation would reveal its flexibility, preferred conformations in solution, and the dynamics of its hydrogen bonding with surrounding solvent molecules. Coarse-grained MD simulations, in particular, can model larger systems and longer timescales to understand how molecules like this might assemble or interact with larger biological structures.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of a molecule before it is even synthesized or isolated. This is invaluable for identifying and characterizing the compound.

Theoretical Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational frequencies can be calculated using DFT. These calculations produce a list of vibrational modes and their corresponding frequencies and intensities, which can be used to simulate the infrared (IR) and Raman spectra of the molecule. By comparing the theoretical spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. This serves as a powerful tool for structural confirmation. The accuracy of these predictions often relies on the use of scaling factors to account for anharmonicity and other systematic errors in the calculations.

Spectroscopic Data Computational Prediction Method Key Information Obtained
IR FrequenciesDFT (e.g., B3LYP/6-311++G(d,p))Vibrational modes (stretching, bending), functional group identification
Raman IntensitiesDFTInformation on molecular polarizability changes during vibrations

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for predicting the isotropic chemical shifts of nuclei like ¹H, ¹³C, and ¹⁵N.

For a molecule like this compound, predicting the ¹⁵N and ¹H chemical shifts of the imino and amino groups would be particularly useful for identifying the correct tautomeric form in solution. The accuracy of these predictions can be high, often within a few ppm for ¹⁵N, which is sufficient to distinguish between different isomers or protonation states.

NMR Parameter Computational Prediction Method Application
¹H Chemical ShiftsDFT-GIAOAssignment of proton signals, conformational analysis
¹³C Chemical ShiftsDFT-GIAOCarbon skeleton determination
¹⁵N Chemical ShiftsDFT-GIAOTautomer and regioisomer identification

Theoretical Reactivity Studies and Mechanistic Predictions

Computational chemistry can predict how a molecule will react by identifying its most reactive sites.

Nucleophilic Sites: These are electron-rich regions prone to attacking electron-deficient centers. In this compound, the lone pairs on the exocyclic amine (N2) and imine (N6) groups, as well as the ring nitrogens, are potential nucleophilic centers. libretexts.orgquora.com

Electrophilic Sites: These are electron-poor regions susceptible to attack by nucleophiles. The carbon atoms of the purine ring, particularly those bonded to electronegative nitrogen atoms (e.g., C2, C4, C6, C8), are potential electrophilic sites. libretexts.orgyoutube.com

To identify these sites, computational chemists analyze:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. Red areas indicate electron-rich (nucleophilic) regions, while blue areas indicate electron-poor (electrophilic) regions.

Fukui Functions: These are derived from conceptual DFT and quantify the change in electron density at a specific point when an electron is added or removed, indicating susceptibility to nucleophilic or electrophilic attack, respectively.

The acidity and basicity of a molecule are described by its pKa value(s). The various nitrogen atoms in this compound can be protonated or deprotonated depending on the pH. The most likely sites for protonation are the ring nitrogens (N1, N7, N9) and the exocyclic imino group. rsc.org

Theoretical pKa prediction involves:

Calculating the Gibbs free energy change for the protonation/deprotonation reaction in a simulated aqueous environment. nih.gov

Using thermodynamic cycles and comparing the results to known reference molecules. srce.hr

Table 3: List of Compounds Mentioned

Compound Name
This compound
Adenine (B156593)
Guanine (B1146940)
Cytosine

Biochemical and Molecular Interaction Research with 6 Imino 3 Methyl 7h Purin 2 Amine Mechanistic Focus

Mechanistic Investigation of Enzyme Interactions

The interaction of purine (B94841) analogs with enzymes is a cornerstone of their biological activity. For 6-imino-3-methyl-7H-purin-2-amine, the focus lies on its potential to engage with enzymes that metabolize natural purines.

Computational modeling and theoretical analyses are pivotal in predicting the binding affinity and orientation of purine analogs within the active sites of purine-metabolizing enzymes. These enzymes include, but are not limited to, xanthine (B1682287) oxidase, adenosine (B11128) deaminase, and various kinases. The structural features of this compound, such as the imino group at the 6-position and the methyl group at the 3-position, are expected to create unique interactions compared to naturally occurring purines like adenine (B156593) and guanine (B1146940). These modifications can alter the hydrogen bonding patterns and steric compatibility within an enzyme's active site.

A critical area of investigation is whether this compound acts as a substrate, an inhibitor, or both for purine-metabolizing enzymes. As a substrate, it would be chemically transformed by the enzyme. As an inhibitor, it would block the enzyme's activity towards its natural substrates. The N9-substitution in purine analogs has been noted to enhance antimycobacterial activity, suggesting that modifications at this position can be critical for biological function. nih.gov The specific substitutions in this compound would theoretically influence its role, potentially leading to competitive or non-competitive inhibition, depending on the enzyme .

Should this compound act as a substrate, understanding its biotransformation is key. In vitro studies with isolated enzymes or cell cultures would be necessary to elucidate the metabolic fate of this compound. Theoretical pathways might involve deamination, oxidation, or conjugation reactions, catalyzed by various enzymes in the purine degradation pathway. For instance, purines can be metabolized by enzymes like adenosine deaminase and xanthine oxidase, which can alter their biological properties. nih.gov

Modulation of Biochemical Pathways by Purine Analogs

Purine analogs can exert significant effects on cellular processes by interfering with biochemical pathways that utilize purines.

A primary mechanism by which purine analogs exhibit biological activity is through the disruption of nucleic acid synthesis. These analogs can be anabolized into their corresponding nucleotide forms and subsequently compete with natural nucleotides for incorporation into DNA and RNA. This incorporation can lead to chain termination, replication errors, and ultimately, cell cycle arrest or apoptosis. The structural modifications of this compound would be critical in determining its recognition and utilization by the enzymes of the nucleic acid synthesis machinery.

Beyond interference with synthesis, purine analogs can also interact directly with DNA and RNA structures. Theoretical modeling can predict how this compound might intercalate into the double helix, bind to specific grooves, or form non-canonical base pairs. Such interactions could disrupt the normal function of nucleic acids, affecting processes like transcription and translation. The aromatic nature of the purine ring system allows for potential stacking interactions with the bases of DNA and RNA, and the specific substituents would modulate the stability and specificity of these interactions.

Receptor Binding and Signaling Pathway Modulation (Mechanistic Insights)

The interaction of purine derivatives with cellular receptors is a key determinant of their pharmacological effects. These interactions are governed by the three-dimensional structure of both the ligand and the receptor's binding pocket, leading to the modulation of intracellular signaling pathways. Purines can act as chemical messengers with a range of cellular effects, depending on the receptor types involved. nih.gov

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a ligand to its target receptor. nih.govnih.gov Although specific docking studies for this compound are not found in the reviewed literature, studies on analogous purine derivatives provide a framework for understanding its potential target interactions.

Docking studies on various 2-aminopurine (B61359) and other purine analogs reveal common interaction patterns within the binding sites of receptors like adenosine receptors. rockefeller.edunih.gov These studies highlight the importance of specific structural features for ligand recognition. For instance, in docking studies of adenine derivatives at the A2A adenosine receptor, the bicyclic purine core typically situates itself between key amino acid residues, forming non-polar interactions. nih.gov

Key interactions that frequently govern the binding of purine analogs to their receptors include:

Hydrogen Bonds: The nitrogen atoms and amino/imino groups on the purine ring are common sites for hydrogen bond formation with amino acid residues such as asparagine and glutamic acid in the receptor's binding pocket. nih.gov The 2-amino group, present in the subject compound, is known to be a critical determinant for interaction with certain receptors. rockefeller.edu

Hydrophobic Interactions: Methyl groups and other non-polar substituents on the purine ring can engage in hydrophobic interactions with non-polar amino acid residues like leucine, isoleucine, and phenylalanine, contributing to binding affinity. nih.govnih.gov

π-π Stacking: The aromatic purine ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine or tryptophan within the binding site. ejmo.org

Table 1: Predicted Ligand-Target Interactions for Purine Analogs Based on Computational Docking Studies
Interaction TypeInteracting Ligand Moiety (Theoretical)Potential Receptor Amino Acid ResiduesReference
Hydrogen BondingImino group at C6, Amino group at C2, Purine ring nitrogensAspartate, Asparagine, Glutamic Acid, Serine, Cysteine nih.govnih.govejmo.org
Hydrophobic InteractionsMethyl group at N3, Purine ringLeucine, Isoleucine, Valine, Phenylalanine nih.govnih.gov
π-π StackingPurine aromatic ring systemPhenylalanine, Tryptophan, Histidine ejmo.org
This table summarizes the likely molecular interactions between a theoretical purine analog like this compound and receptor binding sites, inferred from studies on similar compounds.

Purine derivatives are well-known modulators of adenosine receptors (ARs), which are G-protein coupled receptors divided into A1, A2A, A2B, and A3 subtypes. nih.govmdpi.com The nature of the interaction, whether agonistic or antagonistic, is determined by fine structural details of the purine ligand. nih.gov

The amino-imino tautomerism of the purine base is a recognized mechanism that can influence base pairing and interactions with proteins. nih.gov The "6-imino" feature of the subject compound suggests a tautomeric form of a 6-aminopurine (adenine) derivative. This structural feature is critical, as modifications at the N6 position of adenosine derivatives are known to produce both selective agonists and antagonists for ARs. nih.gov For example, the addition of small groups like a methyl group at the N6 position can increase potency and selectivity for the A3AR. nih.gov Conversely, larger substitutions can sometimes lead to partial agonism or even antagonism. nih.gov

Table 2: Functional Activity of Various Purine Derivatives at Adenosine Receptors
Compound ClassReceptor SubtypeObserved ActivityReference
N6-substituted Adenosine DerivativesA3Agonist / Partial Agonist / Antagonist nih.gov
Xanthine Derivatives (e.g., Theophylline)A1, A2Antagonist nih.gov
2-substituted Adenosine DerivativesA3Full Agonist / Partial Agonist nih.gov
Triazolotriazine and Purine ScaffoldsA2AAntagonist nih.gov
This table illustrates how different chemical modifications to the purine core result in varied functional activities at adenosine receptor subtypes, as documented in the scientific literature.

Cellular Uptake and Distribution Mechanisms in Model Systems (Theoretical)

The ability of a purine analog to exert a biological effect is contingent on its ability to reach its target, which may be intracellular. This section discusses the theoretical mechanisms by which a compound like this compound might be taken up and distributed within cells, based on general knowledge of purine transport.

Cellular uptake of purines and their nucleoside analogs is primarily mediated by specialized membrane proteins known as solute carrier (SLC) nucleoside transporters. nih.gov The balance of intracellular purine levels is maintained by a complex interplay between uptake from the extracellular environment, de novo synthesis, and salvage pathways. nih.govsemanticscholar.org

The main pathways for purine transport into the cell are:

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional transport of nucleosides across the cell membrane down their concentration gradient.

Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides into the cell against their concentration gradient, typically coupled to the sodium gradient.

The efficiency of these transport systems can be a limiting factor for the activity of purine-based drugs. Studies on inhibitors of enzymes in the purine salvage pathway have shown that poor cellular uptake can be a reason for a lack of efficacy in cell cultures, despite potent in vitro enzyme inhibition. nih.gov The distribution within a cell or tissue would therefore depend on the expression levels of these various transporters and the activity of intracellular metabolic enzymes. For instance, cells with high rates of proliferation have a high demand for purines and may upregulate de novo synthesis and transport mechanisms. researchgate.net

Table 3: Theoretical Cellular Uptake and Distribution Mechanisms for Purine Analogs
MechanismDescriptionKey Proteins/Pathways InvolvedReference
Membrane TransportMovement across the cell membrane into the cytoplasm.Solute Carrier (SLC) transporters (e.g., ENTs, CNTs) nih.gov
Exocytosis/ReleaseRelease of nucleotides from the cell via vesicles or channels.Vesicular nucleotide transporter (VNUT), Connexins, Pannexins researchgate.net
Intracellular MetabolismConversion and utilization by intracellular enzymes.Purine salvage pathway (e.g., HGPRT, APRT), De novo purine synthesis semanticscholar.orgnih.gov
This table outlines the theoretical pathways governing the cellular uptake and distribution of purine analogs, based on established mechanisms for endogenous purines and other synthetic derivatives.

Structure Activity Relationship Sar Theoretical Frameworks and Ligand Design for Purine Analogs

Computational Approaches to SAR Analysis

Computational methods are indispensable in modern drug discovery for predicting the biological activity of novel compounds and understanding their interactions with target molecules. These approaches are particularly valuable for analyzing the structure-activity relationships of purine (B94841) analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For purine analogs, 2D and 3D-QSAR models are developed to predict their inhibitory activity against various biological targets, such as kinases. tandfonline.commdpi.com

A typical QSAR study involves a series of steps:

Data Set Selection: A dataset of purine analogs with known biological activities (e.g., IC50 values) is compiled. tandfonline.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as partial least squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity. tandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. tandfonline.com A good QSAR model will have a high correlation coefficient (r²) and cross-validated correlation coefficient (q²). tandfonline.com

For instance, a 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors revealed that descriptors like the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were significant in predicting activity. tandfonline.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by analyzing the steric and electrostatic fields around the molecules. mdpi.com These models can generate contour maps that visualize regions where modifications to the purine scaffold would likely enhance or diminish biological activity. mdpi.comnih.gov

The insights gained from QSAR studies can guide the design of new purine analogs with improved potency and selectivity. tandfonline.commdpi.com

Pharmacophore Modeling for Purine Derivatives

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. mdpi.com A pharmacophore model for purine derivatives typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov

The process of pharmacophore modeling involves:

Feature Identification: Identifying the key interaction points between a set of active purine analogs and their biological target.

Model Generation: Creating a 3D model that represents the spatial arrangement of these features. mdpi.com

Model Validation: Validating the model's ability to distinguish between active and inactive compounds.

Pharmacophore models for purine derivatives have been successfully used to identify novel inhibitors for various targets, including cyclin-dependent kinases (CDKs) and equilibrative nucleoside transporter 1 (ENT1). nih.govnih.gov For example, a pharmacophore model for 2,6,9-trisubstituted purines with cytotoxic activity identified key features that could discriminate between highly active and less active compounds. mdpi.com These models serve as 3D queries for virtual screening of large compound libraries to identify new potential drug candidates. dovepress.com

Rational Design Principles for Novel Purine Analogs

The rational design of novel purine analogs involves the strategic modification of the purine core to optimize interactions with the target protein and enhance biological activity. nih.govnih.gov This process is often guided by structural information from X-ray crystallography of protein-ligand complexes and insights from computational modeling.

Strategic Chemical Modifications to the Purine Core

The purine scaffold offers several positions (N1, C2, N3, C6, N7, C8, and N9) where chemical modifications can be introduced to modulate the compound's properties. rsc.orgmdpi.com Common strategies include:

Substitution at C2, C6, and N9: These positions are frequently modified to improve potency and selectivity. semanticscholar.org For example, in the design of CDK inhibitors, substitutions at these positions are crucial for interacting with the kinase active site. drugdesign.org

Isosteric Replacement: Replacing atoms or groups of atoms with others that have similar physical or chemical properties can lead to improved activity or pharmacokinetic profiles. nih.gov

Introduction of Bulky or Flexible Groups: The addition of such groups can enhance binding affinity by occupying specific pockets in the target protein. nih.gov

Bioisosteric Replacement: The substitution of a functional group with another that retains the desired biological activity but has different physical or chemical properties can be used to overcome issues like toxicity or poor bioavailability. ekb.eg

These modifications are often achieved through various synthetic methodologies, including palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents onto the purine ring. nih.gov

Influence of Substitution Patterns on Potential Biological Activity

The specific substitution pattern on the purine ring has a profound impact on the resulting biological activity. nih.govmdpi.com Structure-activity relationship (SAR) studies have revealed several key trends:

C6 Position: Substitutions at the C6 position are often crucial for activity. For example, an arylpiperazinyl group at C6 has been shown to be beneficial for the cytotoxic activity of some purine derivatives. nih.govmdpi.com In other cases, substitution at this position can generate enzyme activators. nih.gov

C2 Position: The nature of the substituent at the C2 position can significantly influence potency. In some series of compounds, a chlorine atom at C2 was found to increase cytotoxicity, while bulky groups were unfavorable. mdpi.com In other instances, substitution at this position leads to inhibitory activity. nih.gov

N9 Position: Modifications at the N9 position can impact interactions with the hinge region of kinases, a critical interaction for inhibitory activity. acs.org

The interplay between substituents at different positions is also critical. For example, in the development of dual Src/Abl kinase inhibitors, specific combinations of substituents on the purine core and at the N9 position were necessary to achieve potent inhibition of the inactive "DFG-out" conformation of the kinases. acs.org

Table 1: Influence of Substitutions on Purine Analog Activity

Position of SubstitutionObserved Effect on Biological ActivityExample Target/ActivityCitation
C6Often crucial for activity; can lead to activation or inhibition depending on the substituent and target.Cytotoxicity, Enzyme activation/inhibition nih.govnih.govmdpi.com
C2Can significantly influence potency; small electronegative groups or inhibitory groups can be favorable.Cytotoxicity, Enzyme inhibition nih.govmdpi.com
N9Impacts interactions with the kinase hinge region.Kinase inhibition acs.org

Library Design and Virtual Screening Methodologies for Purine Derivatives

The discovery of novel, potent, and selective purine analogs can be accelerated through the design and screening of compound libraries.

Library Design:

The design of a purine-based compound library involves the systematic variation of substituents at key positions of the purine scaffold. drugdesign.org This can be done through a solid-phase synthesis approach, which allows for the efficient generation of a large number of diverse compounds. drugdesign.org The selection of building blocks for the library is often guided by structural information of the target and computational analysis to ensure chemical diversity and coverage of the relevant chemical space. drugdesign.org The goal is to create a library of molecules that are likely to contain potent and selective ligands for the target of interest. drugdesign.org

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov For purine derivatives, this can be achieved through:

Pharmacophore-based screening: Using a validated pharmacophore model as a 3D query to filter a database of compounds. dovepress.comsemanticscholar.org Only molecules that match the pharmacophoric features are selected for further investigation.

Docking-based screening: Docking algorithms predict the binding mode and affinity of each compound in the library to the target's binding site. mdpi.com Compounds are then ranked based on their predicted binding energy or docking score.

These virtual screening approaches can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the drug discovery process. mdpi.com

Fragment-Based Drug Discovery Approaches Utilizing Purine Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective strategy for identifying novel lead compounds in modern drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS). nih.govfrontiersin.orgnih.gov This approach utilizes libraries of small, low-complexity molecules, or "fragments," which are screened for weak but efficient binding to a biological target. nih.govfrontiersin.org The purine scaffold, a privileged heterocyclic system found in the core of many biologically essential molecules like adenosine (B11128) triphosphate (ATP), is an ideal starting point for FBDD campaigns, particularly for targets such as protein kinases. nih.govnih.gov

The core principle of FBDD is that small fragments can explore chemical space more efficiently than large, complex molecules. nih.govnih.govacs.org Although these fragments typically bind with low affinity (in the micromolar to millimolar range), their binding is more "atom-efficient," meaning they form high-quality interactions with the target protein. nih.govacs.org Once a fragment hit is identified and its binding mode is confirmed, often through biophysical methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, it serves as a starting point for optimization into a potent and selective lead compound. mdpi.comrug.nlmdpi.com

The design of fragment libraries is critical and is often guided by principles like the "Rule of Three" (Ro3), which suggests optimal physicochemical properties for fragments. nih.govthermofisher.com Purine-based fragment libraries are particularly valuable because the scaffold provides a rigid framework with numerous points for hydrogen bonding, mimicking the interactions of natural ligands like adenine (B156593). nih.gov

Key Characteristics of Purine Fragments vs. "Rule of Three"

The following table outlines the typical physicochemical properties of fragments used in FBDD, based on the widely accepted "Rule of Three," and shows how a hypothetical purine fragment like 6-imino-3-methyl-7H-purin-2-amine fits within these guidelines.

Physicochemical Property"Rule of Three" GuidelineExample: this compound
Molecular Weight (MW) ≤ 300 Da~164 Da
LogP (lipophilicity) ≤ 3~ -0.5 (calculated)
Hydrogen Bond Donors ≤ 33
Hydrogen Bond Acceptors ≤ 33
Rotatable Bonds ≤ 30

Once a purine fragment hit is identified, its low initial affinity is systematically improved through several established strategies:

Fragment Growing: This is the most common method, where a confirmed fragment hit is elaborated by adding new chemical moieties. nih.gov Guided by structural data from X-ray crystallography, chemists can design additions that extend the fragment into adjacent pockets of the target's binding site, forming new, favorable interactions and increasing potency. mdpi.com For example, a simple 2-aminopurine (B61359) fragment binding in the hinge region of a kinase can be "grown" by adding substituents at the N9 or C6 positions to occupy nearby hydrophobic pockets.

Fragment Linking: This strategy is employed when two different fragments are found to bind to adjacent, non-overlapping sites on the target protein. nih.govmdpi.com The two fragments are then connected via a chemical linker to create a single, larger molecule that combines the binding interactions of both, often resulting in a dramatic increase in affinity and selectivity. nih.gov

Fragment Merging: In this approach, two or more fragments that have overlapping binding modes are combined into a single new molecule that incorporates the key interacting features of each. frontiersin.org This can lead to a more optimized and "drug-like" scaffold with improved properties.

The successful application of FBDD to purine scaffolds has led to the development of potent inhibitors for various targets. For instance, in the discovery of inhibitors for heat shock protein 90 (Hsp90), a purine core was used as the foundational fragment. nih.govmdpi.com Researchers systematically modified the purine by replacing a hydrophobic group with different ring structures to enhance binding affinity, leading to compounds with low micromolar inhibitory activity. nih.govmdpi.com

Hypothetical Hit-to-Lead Optimization of a Purine Fragment

This table illustrates a theoretical progression of a purine fragment hit targeting a protein kinase, showing how chemical elaboration improves biological activity and binding efficiency.

CompoundStructureModificationIC50 (µM)Ligand Efficiency (LE)
Fragment Hit 2-AminopurineInitial Scaffold5000.35
Intermediate 1 2-Amino-9-cyclopentylpurine"Growing" into hydrophobic pocket250.32
Lead Compound (Structure with further optimization)"Growing" with additional H-bond donor0.10.30

Advanced Analytical Methodologies for Research on 6 Imino 3 Methyl 7h Purin 2 Amine

Spectroscopic Techniques for Structural Elucidation and Tautomer Identification

Spectroscopic techniques are indispensable in the study of purine (B94841) derivatives like 6-imino-3-methyl-7H-purin-2-amine, providing detailed insights into their molecular structure, bonding, and isomeric forms. nih.govnih.gov The complexity of the purine ring system, with its multiple nitrogen atoms, gives rise to the possibility of tautomerism, where the molecule exists in different isomeric forms that can interconvert. nih.gov The position of a labile proton can vary, leading to different N-H tautomers. nih.gov The environment, such as the solvent or solid state, can significantly influence which tautomer is predominant. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Purine Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of purine derivatives in solution. nih.govscilit.com By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can determine the connectivity of atoms and the three-dimensional structure of molecules. libretexts.org For purines, NMR is particularly crucial for identifying the specific sites of protonation and for studying the equilibrium between different tautomers. nih.govresearchgate.net

2D Heteronuclear NMR for Tautomeric Studies

Two-dimensional (2D) heteronuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for unambiguously assigning the signals of different nuclei, like ¹H, ¹³C, and ¹⁵N. azom.comlibretexts.org These techniques are instrumental in tautomeric studies of purines. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C or ¹H and ¹⁵N. libretexts.org This allows for the direct identification of which protons are attached to which heavy atoms, providing a skeletal framework of the molecule. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between nuclei that are separated by two or three bonds. libretexts.org In the context of purine tautomerism, HMBC is particularly useful for identifying the location of a proton on a nitrogen atom by observing long-range couplings to nearby carbons. For instance, the observation of a correlation between a specific N-H proton and carbons two or three bonds away can definitively establish the position of that proton and thus identify the specific tautomer present. researchgate.net

Table 1: Hypothetical 2D NMR Data for Tautomer Identification of this compound

TautomerKey HMBC CorrelationExpected Proton Shift (ppm)Expected Carbon Shift (ppm)
7H-iminoN7-H to C5 and C8~8.0~115 (C5), ~140 (C8)
9H-iminoN9-H to C4 and C8~7.8~150 (C4), ~140 (C8)
2-amino-3-methyl-xH-purin-6-imineN1-H to C2 and C6~7.5~160 (C2), ~155 (C6)

This table presents hypothetical data for illustrative purposes.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. researchgate.net For a molecule like this compound, DNMR can be employed to investigate conformational changes, such as the rotation around single bonds or the interconversion between different tautomers. By analyzing the changes in the NMR spectrum as a function of temperature, researchers can determine the energy barriers and rates of these dynamic processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.orgmdpi.com The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, providing a "molecular fingerprint" that can be used for identification and structural analysis. researchgate.netacs.org In purine research, these techniques are valuable for identifying tautomeric forms, as the vibrational frequencies of the purine ring and its substituents are sensitive to the location of protons. nih.gov

The IR and Raman spectra of purine derivatives exhibit characteristic bands corresponding to the stretching and bending vibrations of the purine ring, as well as the vibrations of its substituents. nist.gov For example, the positions of C=N, C-N, and N-H stretching bands can provide clues about the tautomeric state.

Table 2: Characteristic Vibrational Frequencies for Purine Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Information Provided
N-H Stretch3100-3500Presence of N-H bonds, hydrogen bonding
C=N Stretch1630-1690Double bond character in the purine ring
C=C Stretch1500-1600Aromatic ring vibrations
Ring Breathing Modes700-900Overall purine ring structure

This table provides typical ranges and the information is of a general nature for purine derivatives.

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. mzcloud.org It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns. researchgate.net For this compound, MS can confirm the elemental composition and provide insights into the connectivity of the molecule.

When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the original molecule and can be used to deduce its structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule and its fragments.

Chromatographic Separations for Compound Purity and Research Applications

Chromatography is a fundamental technique for the separation, identification, and purification of compounds in a mixture. youtube.com For research on this compound, chromatographic methods are essential to ensure the purity of the compound and to isolate it from reaction mixtures or biological samples. nih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of purine derivatives. researchgate.netnih.gov In HPLC, the sample is passed through a column packed with a stationary phase, and the different components of the mixture are separated based on their differential interactions with the stationary and mobile phases.

Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for the separation of purine compounds. teledynelabs.com The polarity of the purine derivative, which is influenced by its substituents, will determine its retention time on the column. teledynelabs.com For instance, more polar purines will elute earlier, while less polar ones will be retained longer. teledynelabs.com The use of ion-pairing agents in the mobile phase can also be effective for separating charged purine species. nih.gov

Table 3: Chromatographic Methods for Purine Analysis

Chromatographic TechniqueStationary PhaseMobile PhaseApplication
Reversed-Phase HPLCC18 or C8Acetonitrile (B52724)/Water or Methanol (B129727)/Water with additives like formic acid or TFA teledynelabs.comPurity assessment, quantitative analysis
Ion-Pair HPLCC18Aqueous buffer with an ion-pairing agentSeparation of charged purine derivatives nih.govnih.gov
Normal-Phase HPLCSilica (B1680970)Non-polar solvents like hexane/ethyl acetateSeparation of less polar purine derivatives teledynelabs.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the separation, identification, and quantification of purine derivatives. A typical HPLC method development for a novel compound like this compound would involve a systematic approach to optimize the separation from potential impurities and related substances.

Researchers would begin by selecting a suitable stationary phase, most commonly a reversed-phase column such as a C18 or C8. The choice would be guided by the predicted polarity of the compound. The mobile phase composition, a critical factor in achieving resolution, would be systematically varied. This typically involves a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium formate, or phosphate (B84403) buffer to control pH) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase is particularly important for ionizable compounds like purines, as it affects their retention and peak shape.

A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the elution of all components within a reasonable timeframe and with good peak symmetry. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the compound.

Table 1: Hypothetical HPLC Method Parameters for this compound

ParameterExample Value
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined (typically 260-280 nm for purines)
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity, making it ideal for high-throughput screening or the analysis of complex mixtures.

The principles of method development for UPLC are analogous to those for HPLC, involving the optimization of stationary phase, mobile phase, gradient, and temperature. However, the shorter column lengths and faster flow rates necessitate a much more rapid gradient. The reduced system volume of UPLC systems also leads to sharper peaks and reduced solvent consumption. For a compound like this compound, a UPLC method would offer a significant advantage in terms of speed and efficiency.

Table 2: Hypothetical UPLC Method Parameters for this compound

ParameterExample Value
Column UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV-Vis or Mass Spectrometry
Injection Volume 1 µL

Crystallographic Techniques for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on this compound, a single crystal of suitable size and quality would first need to be grown. This is often a challenging step, involving techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed. The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This information would be invaluable for confirming the compound's structure, understanding its intermolecular interactions (such as hydrogen bonding), and correlating its solid-state structure with its physical properties.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExample Value
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a = ?, b = ?, c = ? (Å)
α = ?, β = ?, γ = ? (°)
Volume (V) ? (ų)
Z (Molecules per unit cell) ?
Calculated Density ? (g/cm³)
R-factor ?

Future Research Directions and Unaddressed Academic Questions for 6 Imino 3 Methyl 7h Purin 2 Amine

Exploration of Novel Synthetic Pathways

The advancement of research into 6-imino-3-methyl-7H-purin-2-amine is contingent upon the development of efficient and versatile synthetic methodologies. Current synthetic strategies for purine (B94841) derivatives often involve multi-step processes starting from commercially available materials like 2-amino-6-chloropurine. researchgate.net Future research should focus on pioneering more direct and high-yielding pathways.

Promising avenues for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate chemical reactions, leading to faster synthesis times and potentially higher yields for purine derivatives. numberanalytics.com

Palladium-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki, Stille, Heck, and Sonogashira couplings have been successfully used to create diverse libraries of substituted purines in a single step, often without the need for protecting groups on amine functionalities. researchgate.net

Enzymatic and Biotechnological Synthesis: The use of engineered microorganisms and enzymes, such as D-amino acid oxidase, offers a green and highly specific alternative to traditional chemical synthesis for producing imine intermediates and other purine precursors. numberanalytics.commdpi.com

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Question
Microwave-Assisted SynthesisReduced reaction times, improved yields, enhanced reaction control. numberanalytics.comCan microwave irradiation optimize the final cyclization or substitution steps?
Catalytic Synthesis (e.g., Pd-coupling)High efficiency and selectivity, broad substrate scope for diversification. numberanalytics.comresearchgate.netIs it possible to develop a one-pot synthesis from a simpler precursor using catalysis?
Biotechnological/Enzymatic SynthesisHigh stereospecificity, mild reaction conditions, environmentally friendly. numberanalytics.commdpi.comCan enzymes be identified or engineered to catalyze the specific methylation and amination required?

Deeper Computational Modeling of Complex Biochemical Systems

Understanding the interaction of this compound with biological targets is crucial. Computational modeling and quantum chemical calculations can provide predictive insights into its behavior, guiding experimental work. researchgate.net Future research should employ advanced modeling to simulate the compound's interaction within complex biochemical environments, such as the purinosome—a multi-enzyme complex involved in de novo purine synthesis. nih.gov

Key areas for computational investigation include:

Molecular Docking: Simulating the binding affinity and orientation of the compound with key enzymes in the purine metabolic pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or adenosine (B11128) deaminase.

Quantum Chemical Calculations: Predicting the compound's conformational preferences and electronic properties to understand its reactivity and potential for inhibiting specific enzymes. researchgate.net

Systems Biology Modeling: Integrating kinetic data into larger network models to predict how the compound might perturb the entire purine metabolism flux, affecting the cellular ratio of adenosine monophosphate (AMP) to guanosine (B1672433) monophosphate (GMP). nih.gov

Investigation of Previously Unexplored Mechanistic Interactions

The biological activity of any purine analogue is defined by its molecular interactions. For this compound, the precise mechanisms of action remain to be elucidated. Future studies should aim to uncover its role in cellular signaling and metabolic pathways. A critical area of inquiry is its potential influence on purine nucleotide metabolism, which is central to cell proliferation and survival. nih.govjci.org Research could investigate whether the compound acts as a substrate, inhibitor, or modulator of enzymes within the de novo or salvage pathways. nih.gov

Development of Advanced Analytical Tools for In Situ Monitoring of Reactions

To fully understand the compound's behavior in a biological context, the development and application of advanced analytical tools for real-time, in situ monitoring are essential. Techniques that can visualize and quantify metabolites within single cells or subcellular compartments would be particularly valuable. nih.govwikipedia.org

Future research would benefit from the application of:

Gas Cluster Ion Beam Secondary Ion Mass Spectrometry (GCIB-SIMS): This high-resolution chemical imaging technique can visualize the spatial distribution of metabolites within a cell, making it possible to track the localization and processing of this compound within structures like the purinosome. nih.gov

UPLC-ESI-MS/MS: Ultra-high-pressure liquid chromatography coupled with electrospray ionization tandem mass spectrometry provides a highly sensitive and specific method for quantifying levels of the compound and its metabolites from cellular extracts, allowing for precise measurement of its effect on purine nucleotide pools. nih.gov

Analytical ToolApplication in Studying this compoundAnticipated Data
GCIB-SIMSIn situ 3D chemical imaging of the compound within single cells. nih.govSubcellular localization data (e.g., accumulation in cytoplasm, nucleus, or specific organelles).
UPLC-ESI-MS/MSQuantitative analysis of the compound and related purine nucleotides in cell lysates. nih.govPrecise measurements of intracellular concentrations and turnover rates.
Fluorescence ImagingReal-time tracking of the compound, potentially by tagging with a fluorophore. mdpi.comDynamic information on cellular uptake, transport, and binding events.

Potential for Functional Material Development Based on Purine Scaffold Properties (Theoretical)

The inherent properties of the purine scaffold—its aromaticity, hydrogen bonding capabilities, and potential for self-assembly—make it an attractive building block for novel functional materials. nih.gov While theoretical, a significant future research direction would be to explore the potential of this compound as a component in materials science.

Theoretical applications could include:

Biocompatible Scaffolds: The purine structure could be incorporated into polymers to create functional scaffolds for tissue engineering, potentially enhancing cell adhesion and proliferation due to its biological familiarity. nih.govresearchgate.net

Conductive Materials: The π-stacking capabilities of the purine ring system suggest a potential, though unexplored, application in the development of organic conductive materials for electronics or biosensors. numberanalytics.com

Supramolecular Assemblies: The specific hydrogen bond donors and acceptors on the molecule could be exploited to design smart, self-assembling nanostructures or hydrogels with responsive properties. nih.gov

Integration of Multidisciplinary Approaches in Purine Research

The complexity of purine metabolism and its involvement in numerous diseases like gout and cancer necessitates a collaborative research effort. nih.govnih.gov Future progress in understanding this compound will depend on the integration of expertise from various scientific disciplines. A multidisciplinary approach, bringing together chemists, biologists, clinicians, and computational scientists, is essential for translating basic scientific discoveries into meaningful applications. gouteducation.orgnih.gov Such collaborations can ensure that research addresses relevant biological questions, from fundamental mechanisms to potential therapeutic relevance, ultimately leading to better outcomes and a more comprehensive understanding of the compound's role in health and disease. gouteducation.org

Q & A

Q. What computational methods predict interaction sites between this compound and DNA/RNA helicases?

  • Methodological Answer : Perform molecular docking simulations using crystal structures of target helicases (e.g., PDB entries). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. For example, purine derivatives with amino groups at position 2 showed stronger interactions with ATP-binding pockets in prior studies .

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